Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester
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Overview
Description
Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester is a chemical compound with a complex structure that includes a long carbon chain, a chlorine atom, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester typically involves the esterification of undecanoic acid with 2-chloro-1-(cyanomethyl)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as gene expression, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid, ethyl ester: Similar in structure but lacks the chlorine and cyanomethyl groups.
Undecanoic acid, methyl ester: Another ester derivative with a shorter alkyl chain.
Undecanoic acid, propyl ester: Contains a propyl group instead of the 2-chloro-1-(cyanomethyl)ethyl group.
Uniqueness
Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester is unique due to the presence of the chlorine and cyanomethyl groups, which impart distinct chemical properties and reactivity. These functional groups make the compound more versatile for various chemical transformations and applications.
Properties
CAS No. |
5775-37-1 |
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Molecular Formula |
C15H26ClNO2 |
Molecular Weight |
287.82 g/mol |
IUPAC Name |
(1-chloro-3-cyanopropan-2-yl) undecanoate |
InChI |
InChI=1S/C15H26ClNO2/c1-2-3-4-5-6-7-8-9-10-15(18)19-14(13-16)11-12-17/h14H,2-11,13H2,1H3 |
InChI Key |
PPDBEBYYDNLWKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(CC#N)CCl |
Origin of Product |
United States |
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